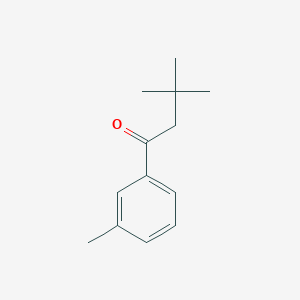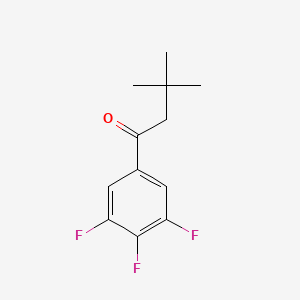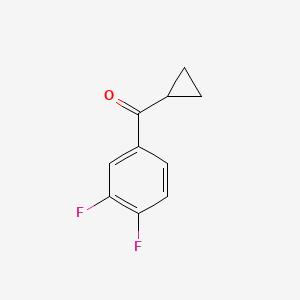
Cyclopropyl 3,4-difluorophenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl 3,4-difluorophenyl ketone is a chemical compound with the CAS Number: 898790-32-4 . It has a molecular weight of 182.17 and its IUPAC name is cyclopropyl (3,4-difluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for Cyclopropyl 3,4-difluorophenyl ketone is 1S/C10H8F2O/c11-8-4-3-7 (5-9 (8)12)10 (13)6-1-2-6/h3-6H,1-2H2 . The InChI key is ONVXAUXWUIDYPG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Cyclopropyl 3,4-difluorophenyl ketone is a colorless oil . Other physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Precursors for Heterocycles and Functionalized Molecules
Cyclopropyl ketones, including cyclopropyl 3,4-difluorophenyl ketone analogs, have been utilized as synthetic precursors in the regiospecific synthesis of heterocyclic compounds such as dihydropyrroles and pyrroles. These compounds are prepared through cyclopropanation reactions of alkenes by diazo compounds or in situ-generated phenyliodonium ylides, catalyzed by Rh(II) carboxylates. The resulting doubly activated cyclopropanes serve as key intermediates for further chemical transformations (Wurz & Charette, 2005).
Photocatalytic Cycloadditions
In another study, aryl cyclopropyl ketones were subjected to a formal [3+2] reaction with olefins under visible light photocatalysis, leading to the formation of highly substituted cyclopentane ring systems. This process initiates with the one-electron reduction of the ketone to a radical anion, using a photocatalytic system that includes Ru(bpy)3(2+), La(OTf)3, and TMEDA (Lu, Shen, & Yoon, 2011).
Kinetic Resolution and Cycloaddition Reactions
Furthermore, kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones through gold(I)-catalyzed asymmetric [4+3]cycloaddition with nitrones has been reported. This approach efficiently yields optically active cyclopropyl ketones, demonstrating the scope and potential applications of cyclopropyl ketones in asymmetric synthesis and the construction of complex molecular architectures (Zhang & Zhang, 2012).
Nickel-Catalyzed Cycloadditions
The formation of nickeladihydropyran by oxidative addition of cyclopropyl phenyl ketone to Ni(PCy3) has been identified as a key step in nickel-catalyzed cycloaddition reactions. This intermediate facilitates the synthesis of cyclopentane compounds with carbonyl substituents, showcasing the utility of cyclopropyl ketones in metal-catalyzed cycloadditions (Ogoshi, Nagata, & Kurosawa, 2006).
Chiral Cyclopropenyl Ketones
Chiral cyclopropenyl ketones, closely related to cyclopropyl ketones, have been explored for their reactivity as dienophiles in Diels-Alder reactions. These studies highlight the potential of cyclopropyl ketones and their derivatives in facilitating the synthesis of complex, densely functionalized organic molecules with high reactivity and selectivity (Fisher, Smith, & Fox, 2013).
Eigenschaften
IUPAC Name |
cyclopropyl-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVXAUXWUIDYPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642509 |
Source


|
| Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 3,4-difluorophenyl ketone | |
CAS RN |
898790-32-4 |
Source


|
| Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

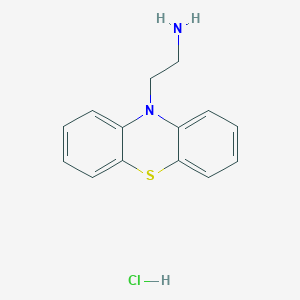
![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)
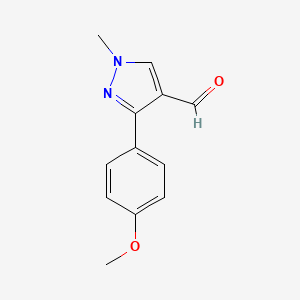
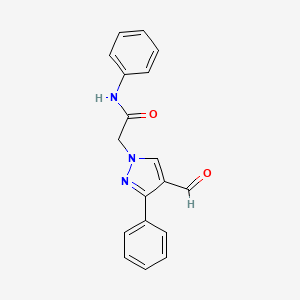
![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)
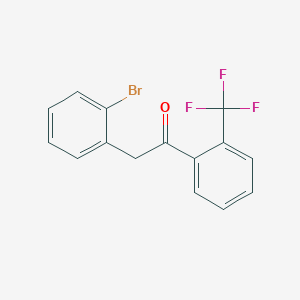
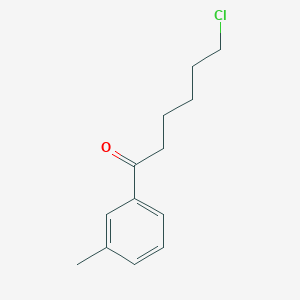
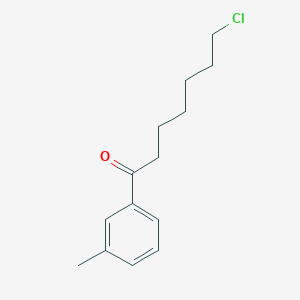
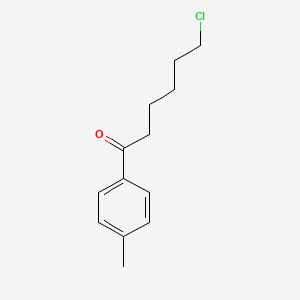
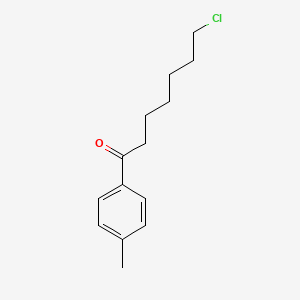
![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)
